molecular formula C9H8N2 B017320 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108994-73-6

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B017320
Key on ui cas rn: 108994-73-6
M. Wt: 144.17 g/mol
InChI Key: CBSWJMBIOWVOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785436B2

Procedure details

A mixture of 3-chloro-6,7-dihydro-5H-[1]pyrindine (7.1 g, 46.2 mmol), sodium carbonate (980 mg, 9.25 mmol), potassium hexacyanoferrate(II)trihydrates (7.81 g, 18.5 mmol), palladium(II) acetate (104 mg, 462 μmol) and butyldi-1-adamantylphosphine (497 mg, 1.39 mmol) was dissolved in N-methyl-2-pyrrolidinone (46.2 ml), the solution flushed with argon and heated to 160° C. for 16 hours. After cooling to 23° C., the mixture was poured into water, extracted with dichloromethane, the combined extracts dried over sodium sulphate and the solvent evaporated leaving a dark blue liquid. The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 6,7-dihydro-5H-[1]pyrindine-3-carbonitrile as a white solid (4.82 g, 72% yield). MS (ISP): m/z=145.1 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium hexacyanoferrate(II)trihydrates
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
497 mg
Type
catalyst
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:17][N:18]1CCCC1=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>[N:4]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=[C:2]([C:17]#[N:18])[CH:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC=1C=NC=2CCCC2C1
Name
Quantity
980 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
potassium hexacyanoferrate(II)trihydrates
Quantity
7.81 g
Type
reactant
Smiles
Name
Quantity
104 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
497 mg
Type
catalyst
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
Step Two
Name
Quantity
46.2 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 23° C.
ADDITION
Type
ADDITION
Details
the mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
leaving a dark blue liquid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=2CCCC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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